molecular formula C17H22N4O B4881429 1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B4881429
M. Wt: 298.4 g/mol
InChI Key: CJAVKPOTNULGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound featuring an imidazole ring, a piperazine ring, and a phenyl group. The imidazole ring is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties

Mechanism of Action

The mechanism of action of 1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets in the body. The imidazole ring can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Properties

IUPAC Name

1-[4-[4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-17(19-12-18-13)11-20-7-9-21(10-8-20)16-5-3-15(4-6-16)14(2)22/h3-6,12H,7-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAVKPOTNULGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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